5-(4-bromobenzyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
5-(4-Bromobenzyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of bromine and chlorine atoms in the structure enhances its reactivity and potential for various chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromobenzyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound to form the pyrazole ring.
Cyclization to Form the Pyrimidine Ring: The pyrazole intermediate is then reacted with a suitable amidine or guanidine derivative under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine core.
Introduction of Substituents:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the halogen atoms.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
Biologically, 5-(4-bromobenzyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has shown potential as an anti-inflammatory and anticancer agent. Its ability to inhibit specific enzymes and signaling pathways makes it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential to treat various diseases, including cancer and inflammatory disorders. Its unique structure allows it to interact with multiple biological targets, offering a broad spectrum of therapeutic applications.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 5-(4-bromobenzyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer cells, it may induce apoptosis by disrupting signaling pathways involved in cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorobenzyl)-1-(3-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- 5-(4-Methylbenzyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- 5-(4-Fluorobenzyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Uniqueness
The uniqueness of 5-(4-bromobenzyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms enhances its reactivity and potential for diverse chemical modifications, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
5-[(4-bromophenyl)methyl]-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrClN4O/c19-13-6-4-12(5-7-13)10-23-11-21-17-16(18(23)25)9-22-24(17)15-3-1-2-14(20)8-15/h1-9,11H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGPHAUCOSCQDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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